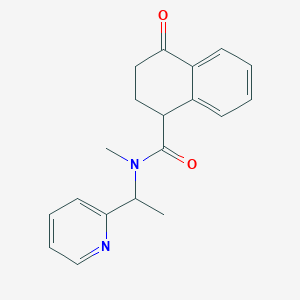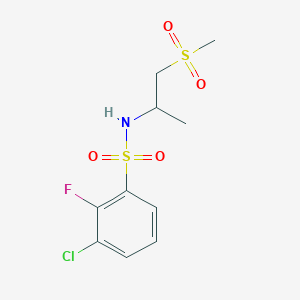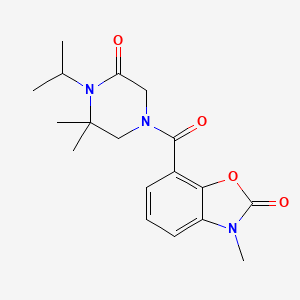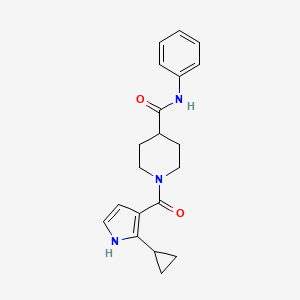![molecular formula C14H20BrN3O2S B7052816 3-(acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7052816.png)
3-(acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with an acetamidomethyl group and a bromothiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Acetamidomethyl Group: This step involves the reaction of the piperidine ring with acetamide under suitable conditions, often using a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the formation of the acetamidomethyl group.
Attachment of the Bromothiophenylmethyl Group: The final step involves the reaction of the intermediate with 5-bromothiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines or thiols, often in the presence of a palladium catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted thiophenes.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as a ligand for certain receptors or enzymes. It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromothiophene moiety might facilitate binding to hydrophobic pockets, while the acetamidomethyl group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetamidomethyl)-N-[(5-chlorothiophen-2-yl)methyl]piperidine-1-carboxamide
- 3-(Acetamidomethyl)-N-[(5-fluorothiophen-2-yl)methyl]piperidine-1-carboxamide
Uniqueness
The presence of the bromine atom in 3-(acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronegativity can affect the compound’s binding affinity and selectivity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2S/c1-10(19)16-7-11-3-2-6-18(9-11)14(20)17-8-12-4-5-13(15)21-12/h4-5,11H,2-3,6-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVEEXQQMNIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7052773.png)
![1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7052779.png)

![N-(5-methylpyridin-2-yl)-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]piperidine-4-carboxamide](/img/structure/B7052786.png)
![2-(2-chlorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7052796.png)
![3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7052801.png)
![3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B7052804.png)
![2-cyclopropylsulfonyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7052808.png)
![6-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7052832.png)
![3-acetamido-4-methyl-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7052841.png)
![6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B7052844.png)

